molecular formula C5H2BrClO2S B3112428 5-Bromo-2-chlorothiophene-3-carboxylic acid CAS No. 189330-38-9

5-Bromo-2-chlorothiophene-3-carboxylic acid

Cat. No.: B3112428
CAS No.: 189330-38-9
M. Wt: 241.49 g/mol
InChI Key: BGKGZWTWYYPYAR-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorothiophene-3-carboxylic acid is a halogenated thiophene derivative with a molecular formula C₅H₂BrClO₂S. Its structure features a thiophene ring substituted with bromine at position 5, chlorine at position 2, and a carboxylic acid group at position 2. This compound is significant in medicinal and materials chemistry due to the electron-withdrawing effects of halogens, which enhance reactivity in cross-coupling reactions and drug design .

Properties

IUPAC Name

5-bromo-2-chlorothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKGZWTWYYPYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chlorothiophene-3-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method starts with 2-chlorothiophene, which undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 5-bromo-2-chlorothiophene is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position .

Industrial Production Methods

Industrial production of 5-Bromo-2-chlorothiophene-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chlorothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-chlorothiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorothiophene-3-carboxylic acid depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form new products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context and the specific derivatives used .

Comparison with Similar Compounds

Research Findings and Trends

  • Electronic Effects : Bromine at position 5 in thiophene derivatives enhances electrophilicity at position 3, making cross-coupling reactions (e.g., with Pd catalysts) more efficient than in chloro-only analogues .
  • Biological Activity : Thiophene-based acids exhibit better bioavailability than benzoic acids in CNS drug candidates, attributed to the thiophene’s smaller size and sulfur’s polarizability .

Biological Activity

5-Bromo-2-chlorothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, antioxidant capabilities, and potential as a drug candidate, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its structure is pivotal for its biological activity, as modifications in the thiophene ring can lead to variations in pharmacological effects.

Antibacterial Activity

Recent studies have demonstrated that 5-bromo-2-chlorothiophene-3-carboxylic acid exhibits notable antibacterial properties. A comparative analysis of various thiophene derivatives revealed that this compound shows promising activity against several bacterial strains.

Table 1: Antibacterial Activity of 5-Bromo-2-chlorothiophene-3-carboxylic Acid

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Bromo-2-chlorothiophene-3-carboxylic acidE. coli50 µg/mL
5-Bromo-2-chlorothiophene-3-carboxylic acidSalmonella Typhi3.125 mg/mL
Control (Ciprofloxacin)E. coli4 µg/mL

The MIC values indicate that 5-bromo-2-chlorothiophene-3-carboxylic acid is effective against multidrug-resistant strains, particularly Salmonella Typhi, outperforming conventional antibiotics like ciprofloxacin .

Antioxidant Activity

In addition to its antibacterial properties, the compound has been evaluated for its antioxidant activity. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of Thiophene Derivatives

CompoundIC50 Value (µg/mL)
5-Bromo-2-chlorothiophene-3-carboxylic acid76.26
Control (Ascorbic Acid)30

The IC50 value of 76.26 µg/mL suggests that while the compound possesses antioxidant properties, it is less potent than standard antioxidants like ascorbic acid .

The biological activity of 5-bromo-2-chlorothiophene-3-carboxylic acid can be attributed to its interaction with bacterial enzymes and cellular components. Molecular docking studies indicate that the compound binds effectively to target sites involved in bacterial metabolism and survival, which may explain its potent antibacterial effects .

Case Studies

Case Study 1: In Vivo Efficacy Against E. coli
A study conducted on mice infected with E. coli demonstrated that treatment with 5-bromo-2-chlorothiophene-3-carboxylic acid significantly reduced bacterial load compared to untreated controls. The survival rate among treated mice was markedly higher, indicating potential for therapeutic use .

Case Study 2: Antioxidant Potential in Cellular Models
In vitro experiments using human cell lines showed that the compound could reduce oxidative stress markers significantly when compared to untreated cells. This suggests a protective role against cellular damage caused by free radicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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